3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide
Overview
Description
3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic aromatic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications .
Mechanism of Action
Target of Action
Similar compounds, such as benzo[d]thiazol derivatives, have been shown to have potential antidepressant and anticonvulsant effects . They may interact with receptors or enzymes involved in these neurological processes.
Mode of Action
It’s suggested that similar compounds may exert their antidepressant activity by increasing the concentrations of serotonin and norepinephrine . These neurotransmitters play a crucial role in mood regulation, and their increased levels can alleviate symptoms of depression.
Biochemical Pathways
Based on the potential antidepressant and anticonvulsant effects of similar compounds , it can be inferred that this compound might influence the serotonergic and noradrenergic systems. These systems are involved in mood regulation and seizure control, respectively.
Pharmacokinetics
None of the synthesized compounds related to this class violated lipinski’s rule, making them suitable drug candidates for the treatment of various diseases .
Result of Action
Similar compounds have shown potential antidepressant and anticonvulsant effects . This suggests that 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide might have similar effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide typically involves the cyclocondensation of 2-aminobenzenethiol with appropriate aldehydes or ketones. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated under reflux conditions . The resulting product is then treated with hydroiodic acid to form the hydroiodide salt .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often employs green chemistry principles. This includes the use of environmentally friendly solvents and catalysts, as well as energy-efficient processes . The scalability of these methods ensures the compound can be produced in large quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives .
Scientific Research Applications
3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its antidepressant and anticonvulsant properties.
Industry: Utilized in the development of dyes, pigments, and rubber vulcanization accelerators.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound, known for its wide range of biological activities.
2-aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
6-nitrobenzo[d]thiazol-2-amine: Known for its antimicrobial properties.
Uniqueness
3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide stands out due to its unique combination of a propyl group and an imine functionality, which may enhance its biological activity and specificity compared to other benzothiazole derivatives .
Properties
IUPAC Name |
3-propyl-1,3-benzothiazol-2-imine;hydroiodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S.HI/c1-2-7-12-8-5-3-4-6-9(8)13-10(12)11;/h3-6,11H,2,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMLYDRAGOJTMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2SC1=N.I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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